Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate
Description
4-(2-(3-Methylbenzoyl)hydrazinyl)-4-oxobutanoic acid is a hydrazide derivative featuring a 3-methylbenzoyl group linked to a succinic acid backbone via a hydrazinyl bridge. This compound belongs to a class of molecules designed as soluble epoxide hydrolase (sEH) inhibitors, which are critical in modulating inflammation and cardiovascular diseases .
Synthesis and Physical Properties
The compound is synthesized through condensation reactions between substituted benzoyl hydrazides and succinic anhydride, yielding crystalline products with melting points around 160–185°C. Spectroscopic data (IR, NMR) confirm characteristic peaks for NH (3273–3312 cm⁻¹), C=O (1661–1702 cm⁻¹), and carboxylic acid (broad ~3200 cm⁻¹) groups .
Molecular docking studies reveal that the hydrazide scaffold forms hydrogen bonds with catalytic pocket residues (Tyr383, Asp335), enhancing binding affinity .
Properties
IUPAC Name |
methyl (3E)-2-benzamido-3-[(4-nitrophenyl)methoxyimino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c1-26-18(23)16(20-17(22)14-5-3-2-4-6-14)11-19-27-12-13-7-9-15(10-8-13)21(24)25/h2-11,16H,12H2,1H3,(H,20,22)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBDGPZAUQWHPT-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoylamino Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction using 4-nitrobenzyl bromide.
Formation of the Oxime Ester: The final step involves the reaction of the intermediate with hydroxylamine to form the oxime ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using flow chemistry techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The oxime ester can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other acyl groups.
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various acyl chlorides. Major products formed from these reactions include amines, substituted benzoylamino derivatives, and reduced oxime esters .
Scientific Research Applications
Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral and antibacterial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photolytic cleavage, releasing reactive intermediates that can interact with biological molecules. The benzoylamino group may interact with enzymes or receptors, modulating their activity. The oxime ester can act as a prodrug, releasing the active compound upon hydrolysis .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The biological activity of these compounds is highly sensitive to substituents on the benzoyl group:
Key Observations :
- Electron-withdrawing groups (e.g., Cl) enhance inhibitory activity by stabilizing hydrogen bonds within the sEH active site. Compound 6c (72% inhibition) outperforms methyl-substituted analogs, likely due to stronger dipole interactions .
- Electron-donating groups (e.g., CH₃, OCH₃) may reduce potency by destabilizing enzyme-ligand interactions.
Role of the Hydrazinyl Linker
The hydrazinyl group (-NH-NH-) is critical for sEH inhibition:
Carboxylic Acid Functionality
The terminal carboxylic acid group enhances water solubility and mimics endogenous substrates of sEH. Analogs lacking this group (e.g., methyl esters in ) show reduced solubility and bioavailability .
Biological Activity
Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate is a complex organic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a CAS number of 318284-55-8. It features a benzoylamino group, a nitrobenzyl group, and an oxime ester, which contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Photolytic Cleavage : The nitrobenzyl group can undergo photolytic cleavage, generating reactive intermediates that may interact with biological macromolecules.
- Enzyme Modulation : The benzoylamino group may interact with specific enzymes or receptors, potentially altering their activity.
- Prodrug Activity : The oxime ester can act as a prodrug, releasing active compounds upon hydrolysis, which may enhance its therapeutic effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antiviral Properties : Preliminary studies suggest potential antiviral effects, making it a candidate for further exploration in antiviral drug development.
- Antibacterial Activity : The compound has shown promise in exhibiting antibacterial properties against certain pathogens.
- Cytotoxic Effects : In vitro studies have indicated that this compound can induce cytotoxicity in specific cancer cell lines, suggesting potential applications in cancer therapy.
Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 65 |
| 50 | 40 |
Comparative Analysis with Similar Compounds
A comparative analysis shows how this compound compares with structurally similar compounds:
| Compound Name | Antibacterial Activity | Cytotoxicity Level |
|---|---|---|
| This compound | High | Moderate |
| Methyl 2-(benzoylamino)-3-{[(4-methoxybenzyl)oxy]imino}propanoate | Moderate | Low |
| Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate | Low | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
